molecular formula C10H14O B12521318 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one CAS No. 654643-31-9

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one

Katalognummer: B12521318
CAS-Nummer: 654643-31-9
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: UKZLFSPGDPKMOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one is an organic compound characterized by a cyclopentene ring attached to a pentenone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one can be achieved through several methods. One common approach involves the reaction of cyclopentene with pent-3-en-2-one under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds, aiding in the development of pharmaceuticals.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Cyclopent-1-en-1-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. These interactions can influence biological processes, making the compound a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopenten-1-one: A structurally related compound with similar reactivity.

    3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another related compound with distinct chemical properties.

Uniqueness

1-(Cyclopent-1-en-1-yl)pent-3-en-2-one is unique due to its specific combination of a cyclopentene ring and a pentenone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

654643-31-9

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

1-(cyclopenten-1-yl)pent-3-en-2-one

InChI

InChI=1S/C10H14O/c1-2-5-10(11)8-9-6-3-4-7-9/h2,5-6H,3-4,7-8H2,1H3

InChI-Schlüssel

UKZLFSPGDPKMOM-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)CC1=CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.